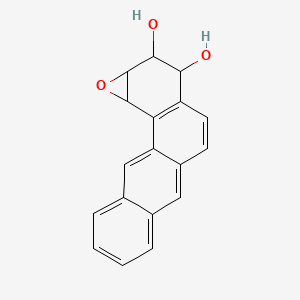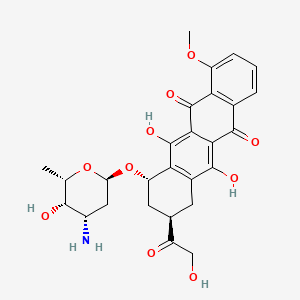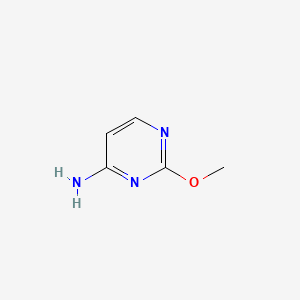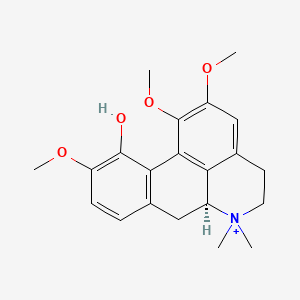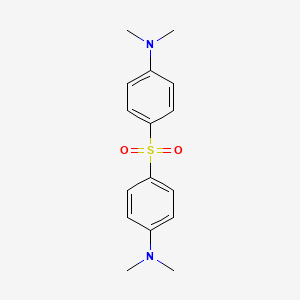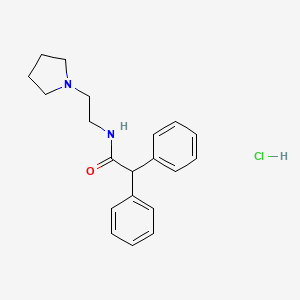
萘替芬
描述
Synthesis Analysis
Naftifine synthesis has evolved over the years, with key studies highlighting its production methodologies. Sanghavi and Samarth (1994) demonstrated an improved synthesis using phase transfer catalysis, enhancing the yield through optimized reaction conditions and catalyst evaluation. Alternatively, a study in 2018 outlined two efficient approaches for synthesizing naftifine and its analogues, employing Mannich-type reactions as the crucial step, showcasing versatility in synthetic routes (Sanghavi & Samarth, 1994; Molecules, 2018).
Molecular Structure Analysis
The molecular structure of naftifine is crucial for its antifungal activity, with the tertiary allylamine function being a prerequisite for its efficacy against fungi. Structural variations, particularly in the phenyl ring, significantly influence its biological activity, as outlined by Stütz et al. (1986), providing a foundation for understanding its structure-activity relationships (Stütz et al., 1986).
Chemical Reactions and Properties
Naftifine's chemical properties, especially its interaction with fungal sterol biosynthesis pathways, underscore its antifungal potency. Ryder and Seidl (1984) highlighted its inhibition of ergosterol biosynthesis in Candida albicans, showcasing a dose-dependent ergosterol reduction and squalene accumulation, pinpointing the blocking of fungal squalene epoxidation as its primary action (Ryder & Seidl, 1984).
Physical Properties Analysis
The physical properties of naftifine, including solubility and stability, are critical for its formulation and effectiveness. Uzqueda et al. (2006) explored complexation with cyclodextrins to improve naftifine's solubility in basic aqueous solutions, demonstrating the versatility in enhancing its physicochemical characteristics for better therapeutic outcomes (Uzqueda et al., 2006).
Chemical Properties Analysis
Naftifine's chemical properties facilitate its antifungal activity, with its mechanism involving the inhibition of squalene epoxidase, leading to the accumulation of squalene and a reduction in ergosterol synthesis. This mechanism is distinct from other antifungal agents, providing naftifine with a unique therapeutic profile (Monk & Brogden, 1991).
科学研究应用
透甲递送
萘替芬在透甲药物递送系统中具有潜在的应用价值。 研究表明,萘替芬可用于治疗真菌性皮肤感染,特别是甲癣,这种疾病会影响指甲 {svg_1}。然而,人类指甲屏障给有效治疗带来了挑战。研究人员开发了含有 Eudragit RL100 的萘替芬聚合物指甲漆,但其穿透指甲的能力较低。 将巯基乙酸加入到制剂中可以使抗真菌剂在指甲层中的积累量增加 {svg_2}。
抗真菌活性
萘替芬对多种真菌具有抗真菌活性,包括各种皮肤癣菌和念珠菌属。 它在体外对红色毛癣菌等真菌具有杀菌作用,对白色念珠菌具有抑菌作用 {svg_3}。这使得它成为开发治疗真菌感染药物的宝贵化合物。
类似物的合成
萘替芬及其类似物的合成是活跃的研究领域。人们探索了萘替芬合成的替代路线,旨在创造潜在的抗真菌剂。 这些过程涉及曼尼希型反应,并已创造出具有显着抗真菌活性的新型化合物 {svg_4}。
抑制皮肤癣菌生长
由于萘替芬能够抑制皮肤癣菌的生长,因此在医学实践中用于治疗真菌性皮肤病。 它以半固体制剂和皮肤溶液的形式供应,并局部涂抹在患处 {svg_5}。
增强穿透力
研究集中在增强萘替芬穿过指甲屏障的穿透力。 使用物理和化学增强因子,如分数 CO2 激光治疗,已被证明可以显着增加萘替芬的指甲穿透力,表明这是一种提高抗真菌治疗效果的有希望的方法 {svg_6}。
药物递送系统
萘替芬的强亲脂性使其成为用于治疗真菌性皮肤病的药物递送系统的理想候选药物。 开发这种系统对于提高药物的生物利用度和有效性至关重要 {svg_7}。
作用机制
Target of Action
Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .
Mode of Action
Naftifine interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by Naftifine is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .
Pharmacokinetics
Naftifine is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .
Result of Action
The inhibition of squalene 2,3-epoxidase by Naftifine leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .
安全和危害
属性
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNYLLQHRPOBR-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048545 | |
| Record name | Naftifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65472-88-0 | |
| Record name | Naftifine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftifine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFTIFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of naftifine?
A: Naftifine is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]
Q2: Does naftifine have any other effects besides its antifungal activity?
A: Yes, in addition to its fungicidal action, naftifine also exhibits anti-inflammatory properties. [, , ] Studies have shown that naftifine can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of naftifine in treating fungal skin infections. [, , ]
Q3: How quickly does naftifine exert its antifungal effects?
A: Naftifine demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]
Q4: What is the chemical structure of naftifine?
A: Naftifine is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.
Q5: What is the molecular formula and weight of naftifine hydrochloride?
A5: The molecular formula of naftifine hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.
Q6: What is the stability of naftifine in different formulations?
A: Naftifine's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]
Q7: What types of fungal infections can naftifine treat?
A: Naftifine is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of naftifine cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]
Q8: How does the efficacy of naftifine compare to other antifungal agents?
A: Naftifine has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]
Q9: How does naftifine penetrate the skin to reach the site of infection?
A: Naftifine's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]
Q10: Is there evidence of resistance development to naftifine?
A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to naftifine. [] This suggests a low potential for resistance development with naftifine, which is a positive attribute for its long-term use.
Q11: What is the safety profile of naftifine?
A: Naftifine is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]
Q12: How is naftifine metabolized in the body?
A: After either oral or topical administration, naftifine undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []
Q13: How is naftifine excreted from the body?
A: Following metabolism, naftifine and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []
Q14: What strategies are being explored to enhance the delivery of naftifine?
A: Researchers are actively investigating novel drug delivery systems to improve naftifine's penetration into the skin and target specific areas of infection. [, , , ] These include:
- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of naftifine compared to conventional formulations. [, ]
- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing naftifine, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []
- Electrospun Nanofibers: Naftifine-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []
Q15: What analytical techniques are used to quantify naftifine in biological samples?
A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure naftifine concentrations in plasma. [] For the analysis of naftifine metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.
Q16: What are potential future research directions for naftifine?
A16: Ongoing research continues to explore and optimize naftifine's therapeutic potential. Key areas of focus include:
- Combination therapies: Investigating the synergistic effects of naftifine with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []
- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



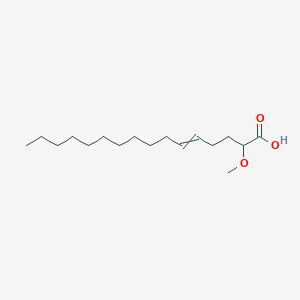
![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)


